

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-BOC-3-methoxyphenylglycine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>(N-BOC-Amino)(3-methoxyphenyl)acetic acid</i>
Cat. No.:	B3135857

[Get Quote](#)

Introduction

N-BOC-3-methoxyphenylglycine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a building block in peptide synthesis, its unique structural features—a bulky tert-butyloxycarbonyl (BOC) protecting group, a chiral glycine core, and an electronically influential 3-methoxyphenyl substituent—impart specific conformational and reactive properties to the resulting peptides. Accurate and comprehensive characterization of this molecule is paramount for its effective use in synthetic workflows and for understanding its impact on the properties of larger molecules.

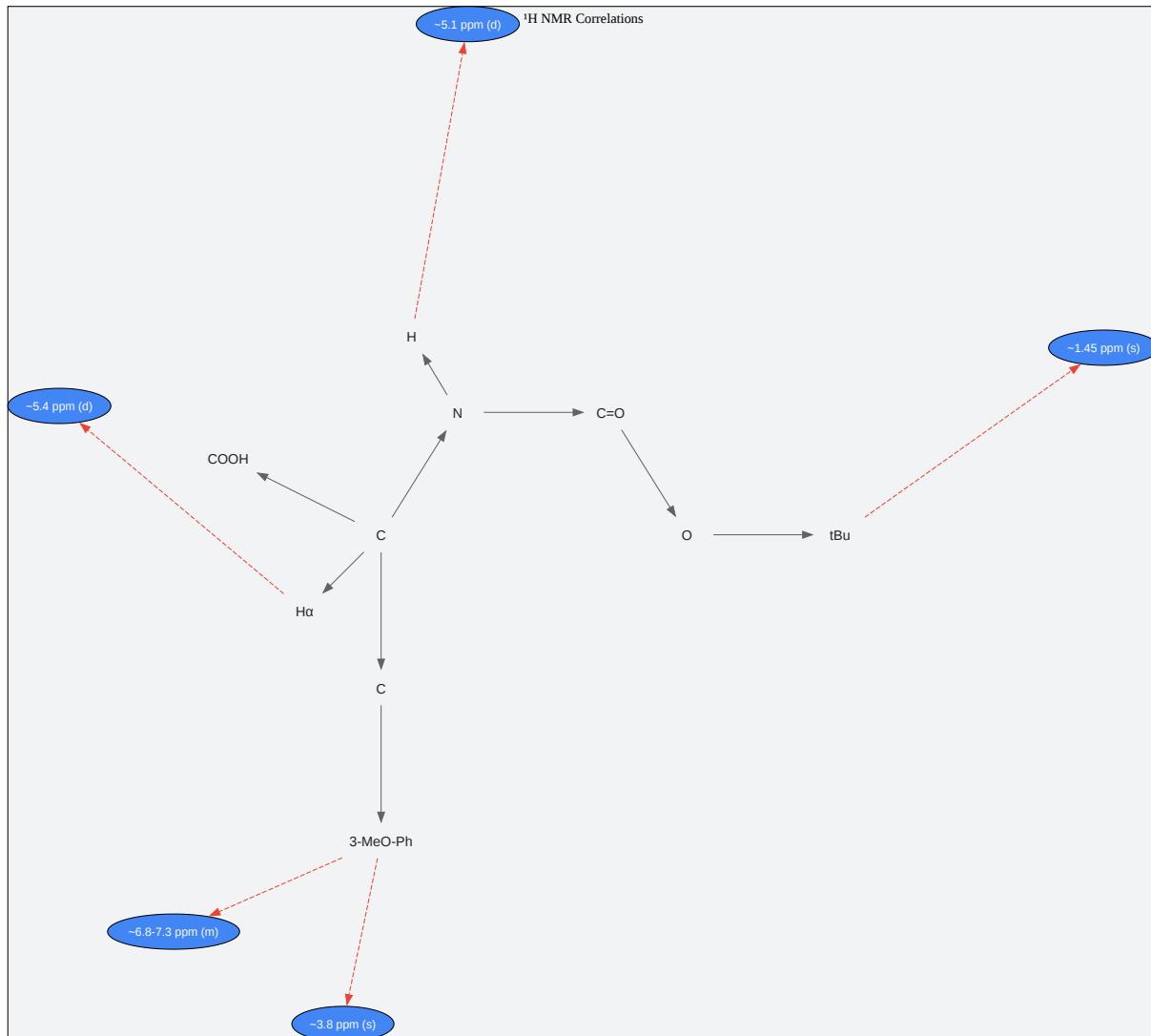
This guide provides an in-depth analysis of the expected spectroscopic data for N-BOC-3-methoxyphenylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, published experimental dataset for this specific molecule is not readily available, this document, grounded in the principles of spectroscopic interpretation and data from structurally analogous compounds, serves as an authoritative predictive reference for researchers. The causality behind the expected spectral features is explained to provide a deeper understanding of the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-BOC-3-methoxyphenylglycine, both ^1H and ^{13}C NMR provide a wealth of information about the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of N-BOC-3-methoxyphenylglycine is predicted to exhibit distinct signals for the protons of the BOC group, the glycine backbone, and the 3-methoxyphenyl ring. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.


Table 1: Predicted ^1H NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H- α (glycine)	~5.3 - 5.5	d	1H	~7.5
NH (carbamate)	~5.0 - 5.2	d	1H	~7.5
Ar-H (phenyl)	~6.8 - 7.3	m	4H	-
OCH ₃ (methoxy)	~3.8	s	3H	-
C(CH ₃) ₃ (BOC)	~1.45	s	9H	-
COOH	~10.0 - 12.0	br s	1H	-

Causality and Interpretation:

- α -Proton (H- α): The proton on the α -carbon of the glycine core is expected to appear as a doublet due to coupling with the adjacent NH proton. Its downfield shift (around 5.3-5.5 ppm) is a direct consequence of the deshielding effects of the adjacent carboxylic acid, the nitrogen of the carbamate, and the aromatic ring.
- NH Proton: The amide proton of the BOC group will also be a doublet, coupled to the α -proton. Its chemical shift can be variable and is sensitive to solvent and concentration.

- **Aromatic Protons:** The four protons on the 3-methoxyphenyl ring will appear as a complex multiplet in the aromatic region (6.8-7.3 ppm). The substitution pattern prevents a simple first-order splitting pattern.
- **Methoxy Protons:** The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.8 ppm.
- **BOC Protons:** The nine protons of the tert-butyl group are also equivalent and will present as a prominent singlet around 1.45 ppm, a characteristic signature of the BOC protecting group.
- **Carboxylic Acid Proton:** The acidic proton of the carboxyl group is typically broad and appears far downfield. Its presence and chemical shift can be confirmed by D₂O exchange, which would cause the signal to disappear.

[Click to download full resolution via product page](#)

Caption: Predicted ¹H NMR correlations for N-BOC-3-methoxyphenylglycine.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
COOH	~174 - 176
C=O (carbamate)	~155 - 156
Ar-C (ipso to glycine)	~138 - 140
Ar-C (ipso to OCH ₃)	~159 - 160
Ar-CH	~113 - 130
C- α (glycine)	~55 - 57
OCH ₃	~55
C(CH ₃) ₃ (BOC, quaternary)	~80
C(CH ₃) ₃ (BOC, methyl)	~28

Causality and Interpretation:

- **Carbonyl Carbons:** The two carbonyl carbons (carboxylic acid and carbamate) are the most deshielded, appearing at the downfield end of the spectrum.
- **Aromatic Carbons:** The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group will be the most downfield among the aromatic signals due to the oxygen's deshielding effect. The other aromatic carbons will appear in the typical range of 113-130 ppm.
- **α -Carbon:** The α -carbon of the glycine unit is shifted downfield to around 55-57 ppm due to the attachment of the nitrogen, carboxylic acid, and aromatic ring.

- BOC Group Carbons: The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-BOC-3-methoxyphenylglycine will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for N-BOC-3-methoxyphenylglycine

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (carboxylic acid)	2500 - 3300	Broad, Strong
N-H (carbamate)	3300 - 3500	Medium
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=O (carboxylic acid)	1700 - 1725	Strong
C=O (carbamate)	1680 - 1700	Strong
C=C (aromatic)	1450 - 1600	Medium
C-O (ether & acid)	1000 - 1300	Strong

Causality and Interpretation:

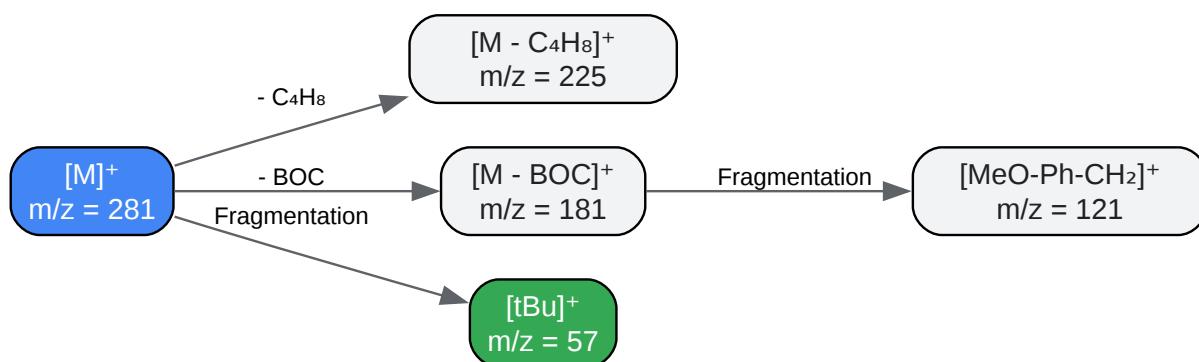
- O-H and N-H Stretching: A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper N-H stretching band from the carbamate is expected around 3300-3500 cm⁻¹.
- C=O Stretching: Two strong carbonyl absorption bands will be a key feature. The carboxylic acid C=O will appear at a higher wavenumber (1700-1725 cm⁻¹) than the carbamate C=O

(1680-1700 cm^{-1}) due to the electronic effects of the adjacent atoms.

- Aromatic C=C Stretching: A series of medium-intensity bands between 1450 and 1600 cm^{-1} will confirm the presence of the phenyl ring.
- C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm^{-1}) will correspond to the C-O stretching vibrations of the carboxylic acid, carbamate, and the methoxy ether.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For N-BOC-3-methoxyphenylglycine (Molecular Formula: $\text{C}_{14}\text{H}_{19}\text{NO}_5$), the expected molecular weight is approximately 281.12 g/mol .


Table 4: Predicted Key Mass Spectrometry Fragments

m/z	Predicted Fragment
281	$[\text{M}]^+$ (Molecular Ion)
225	$[\text{M} - \text{C}_4\text{H}_8]^+$ or $[\text{M} - 56]^+$
181	$[\text{M} - \text{BOC}]^+$ or $[\text{M} - 100]^+$
121	$[\text{C}_7\text{H}_7\text{O}]^+$ (methoxyphenylmethyl cation)
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Causality and Interpretation:

- Molecular Ion Peak: The molecular ion peak ($[\text{M}]^+$) at m/z 281 would confirm the molecular weight of the compound.
- Loss of Isobutylene: A common fragmentation pathway for BOC-protected compounds is the loss of isobutylene (C_4H_8 , 56 Da), leading to a fragment at m/z 225.

- Loss of the BOC Group: Cleavage of the entire BOC group (100 Da) would result in a fragment at m/z 181, corresponding to the protonated 3-methoxyphenylglycine.
- Methoxyphenylmethyl Cation: Fragmentation of the glycine backbone could lead to the formation of a stable benzylic cation with the 3-methoxy substituent at m/z 121.
- tert-Butyl Cation: The base peak in the spectrum is often the highly stable tert-butyl cation ($[C_4H_9]^+$) at m/z 57, which is a hallmark of BOC-protected compounds.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of N-BOC-3-methoxyphenylglycine in ~0.7 mL of deuterated chloroform ($CDCl_3$). For the detection of the carboxylic acid proton, deuterated dimethyl sulfoxide ($DMSO-d_6$) can be a more suitable solvent.
- Data Acquisition:
 - Acquire 1H NMR spectra on a 400 MHz or higher field spectrometer.

- Acquire ^{13}C NMR spectra with proton decoupling.
- Use standard acquisition parameters, ensuring a sufficient number of scans for good signal-to-noise ratio, particularly for the ^{13}C spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the ^1H NMR signals.

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment or pure KBr pellet.
- Data Processing:
 - Perform a background correction on the sample spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Use an electrospray ionization (ESI) source for soft ionization, which is likely to preserve the molecular ion.
 - Acquire the mass spectrum in positive ion mode.
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor.
- Data Processing:
 - Calibrate the mass-to-charge (m/z) axis.
 - Identify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic characterization of N-BOC-3-methoxyphenylglycine is crucial for its application in research and development. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on established chemical principles and data from analogous structures. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can confidently identify and assess the purity of this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of this data, ensuring high-quality and reliable results.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Characterization of N-BOC-3-methoxyphenylglycine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3135857#spectroscopic-data-nmr-ir-ms-of-n-boc-3-methoxyphenylglycine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com